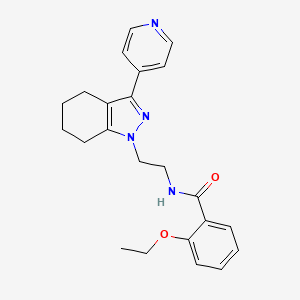

2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-2-29-21-10-6-4-8-19(21)23(28)25-15-16-27-20-9-5-3-7-18(20)22(26-27)17-11-13-24-14-12-17/h4,6,8,10-14H,2-3,5,7,9,15-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDGPPMPQLGNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole class, which is known for its potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 324.43 g/mol. The compound features multiple functional groups that contribute to its biological activity.

The mechanism of action for this compound involves interactions with various biological targets such as receptors and enzymes. Notably, indazole derivatives have been shown to inhibit specific kinases and modulate signaling pathways relevant to cancer progression and neurodegenerative diseases.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives. For instance:

- Case Study : A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were evaluated for their efficacy against Polo-like kinase 4 (PLK4). Compound 81c demonstrated significant inhibition of HCT116 tumor growth in mouse models .

Neuroprotective Effects

The potential neuroprotective effects of this compound are also under investigation. Indazoles have been associated with modulation of neuroinflammatory pathways and protection against neuronal cell death.

Research Findings

Several studies have reported on the synthesis and biological evaluation of similar indazole derivatives:

| Compound | Target | IC50 Value (nM) | Activity |

|---|---|---|---|

| Compound 81a | PLK4 | 9 | Inhibitor |

| Compound 82a | Pim Kinases | 0.4 (Pim-1) | Strong Inhibitor |

| Compound 83 | Multiple Myeloma | 0.64 μM | Antiproliferative |

These findings indicate a trend where modifications in the indazole structure can lead to enhanced potency against specific cancer targets .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies focus on absorption, distribution, metabolism, and excretion (ADME) characteristics alongside potential toxicity assessments.

Comparison with Similar Compounds

Core Indazole Modifications

- N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 35): Substituents: Trifluoromethyl group at the 3-position of indazole. Linker: Acetamide group instead of benzamide. Biological Activity: Demonstrated inhibitory activity against Trypanosoma brucei trypanothione synthetase (IC₅₀ = 2.3 µM) . Molecular Weight: Not explicitly stated, but estimated to be ~350–370 g/mol based on the formula.

2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic Acid Derivatives (Compounds 21F, 82, 8A/B) :

- 2-(2-Fluorophenoxy)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide: Substituents: Pyridin-2-yl instead of pyridin-4-yl; fluorophenoxyacetamide linker. Molecular Weight: 394.4 g/mol. Structural Note: Positional isomerism (pyridine at 2- vs. 4-position) may influence binding selectivity .

Target Compound vs. Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.